2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride
CAS No.:
Cat. No.: VC19953024
Molecular Formula: C9H12Cl3N3O
Molecular Weight: 284.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl3N3O |
|---|---|
| Molecular Weight | 284.6 g/mol |
| IUPAC Name | 2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H11Cl2N3O.ClH/c1-12-4-5-13-9(15)6-2-3-7(10)14-8(6)11;/h2-3,12H,4-5H2,1H3,(H,13,15);1H |
| Standard InChI Key | WCKGSTGZEFZRIV-UHFFFAOYSA-N |
| Canonical SMILES | CNCCNC(=O)C1=C(N=C(C=C1)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide hydrochloride. Its structure consists of a pyridine ring substituted with chlorine atoms at positions 2 and 6, a carboxamide group at position 3, and a 2-(methylamino)ethyl side chain. The hydrochloride salt enhances stability and aqueous solubility. Key identifiers include:
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| Parent Compound | 2,6-Dichloronicotinamide |
| Side Chain | 2-(Methylamino)ethyl |
| Counterion | Hydrochloride |
| Hybridization | (pyridine) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for related compounds reveal distinct signals:
-
NMR: A triplet at δ 1.31 ppm () corresponds to methyl groups in the ethylamine chain .
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NMR: Peaks at 165 ppm (amide carbonyl) and 150–155 ppm (pyridine C-Cl) .
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves two primary steps:
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Acylation: 2,6-Dichloronicotinic acid undergoes chlorination with oxalyl chloride to form 2,6-dichloronicotinoyl chloride .
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Amidation: The acyl chloride reacts with 2-(methylamino)ethylamine in dichloromethane under basic conditions (e.g., triethylamine) .
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Hydrochlorination: The free base is treated with HCl gas to yield the hydrochloride salt .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | Oxalyl chloride, DMF, CHCl | 85–90 |
| Amidation | 2-(Methylamino)ethylamine, EtN | 75–80 |
| Salt Formation | HCl (g), EtO | >95 |
Optimization Challenges
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Side Reactions: Competing hydrolysis of the acyl chloride necessitates anhydrous conditions .
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Purification: Column chromatography (SiO, ethyl acetate/hexane) isolates the product .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO) .
-
Stability: Degrades above 200°C; hygroscopic in solid state .
Partition Coefficients
Biological Activity and Applications
Fungicidal Efficacy
Structural analogs of this compound, such as N-(thiophen-2-yl) nicotinamides, exhibit EC values of 1.2–3.8 μg/mL against Botrytis cinerea and Rhizoctonia solani . The dichloro substitution enhances membrane permeability, while the methylaminoethyl group modulates target binding .
Table 3: Comparative Fungicidal Activity
Mechanistic Insights
The compound likely inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Molecular docking studies suggest hydrogen bonding with CYP51 active-site residues .
Protective Measures
Future Directions
Research should explore structure-activity relationships (SAR) by modifying the ethylamine chain and chloro substituents. Scalable synthesis routes and environmental impact assessments are critical for agrochemical applications.
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